Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride
Overview
Description
Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride is a chemical compound with the molecular formula C7H14N2.2ClH and a molecular weight of 199.12 g/mol . It is known for its unique bicyclic structure, which consists of a bicyclo[2.2.1]heptane framework. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride typically involves the reaction of bicyclo[2.2.1]heptan-2-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The bicyclic structure may also play a role in its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane: A parent hydrocarbon with a similar bicyclic structure but lacking the hydrazine group.
Bicyclo[2.2.1]heptan-2-one: A ketone derivative with a similar bicyclic framework.
Hydrazine derivatives: Compounds containing the hydrazine functional group but with different structural backbones.
The uniqueness of this compound lies in its combination of the bicyclic structure and the hydrazine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-bicyclo[2.2.1]heptanylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-9-7-4-5-1-2-6(7)3-5;;/h5-7,9H,1-4,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNYBJKQPZBDPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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